CAY10502 Demonstrates Superior Potency Against Purified cPLA2α Compared to Pyrrophenone
In a direct comparison of purified enzyme activity, CAY10502 inhibits cPLA2α with an IC50 of 4.3 nM . In contrast, the structurally distinct cPLA2α inhibitor pyrrophenone demonstrates an IC50 of approximately 35 nM in comparable enzyme assays [1].
| Evidence Dimension | Enzyme inhibition potency (cPLA2α) |
|---|---|
| Target Compound Data | IC50 = 4.3 nM |
| Comparator Or Baseline | Pyrrophenone, IC50 = 35 nM |
| Quantified Difference | CAY10502 is approximately 8.1-fold more potent than pyrrophenone in this enzymatic context. |
| Conditions | Purified human platelet cPLA2α enzyme |
Why This Matters
Higher potency enables lower working concentrations in cell-based assays, reducing the likelihood of off-target effects and compound solubility issues, making CAY10502 the preferred tool for probing cPLA2α function.
- [1] Xu, H., et al. (2019). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Cancer Biology & Therapy, 20(6), 912–921. View Source
